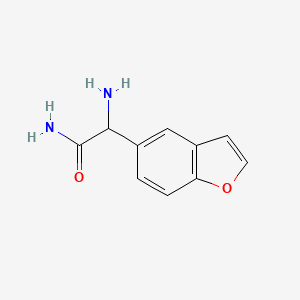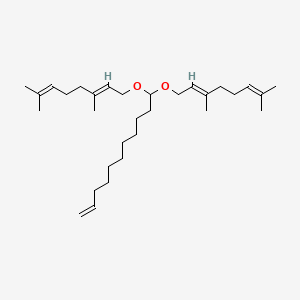![molecular formula C15H10ClN3O2 B13797537 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL CAS No. 5815-94-1](/img/structure/B13797537.png)
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . It is known for its unique structure, which includes both quinoline and azo groups, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 8-hydroxyquinoline . The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.
化学反応の分析
Types of Reactions
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines.
科学的研究の応用
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the areas of antimicrobial and anticancer activities.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes and other proteins. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .
類似化合物との比較
Similar Compounds
- 5-[(5-Bromo-2-hydroxyphenyl)azo]quinolin-8-OL
- 5-[(5-Methyl-2-hydroxyphenyl)azo]quinolin-8-OL
- 5-[(5-Nitro-2-hydroxyphenyl)azo]quinolin-8-OL
Uniqueness
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. This makes it distinct from its analogs with different substituents, such as bromo, methyl, or nitro groups .
特性
CAS番号 |
5815-94-1 |
|---|---|
分子式 |
C15H10ClN3O2 |
分子量 |
299.71 g/mol |
IUPAC名 |
5-[(5-chloro-2-hydroxyphenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-3-5-13(20)12(8-9)19-18-11-4-6-14(21)15-10(11)2-1-7-17-15/h1-8,20-21H |
InChIキー |
AJFRPQSTNAFSHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
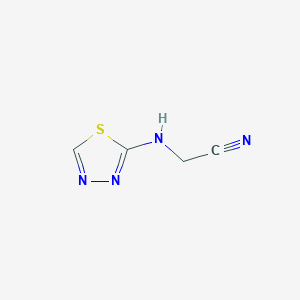
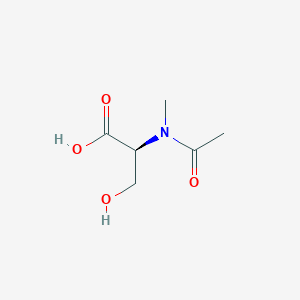
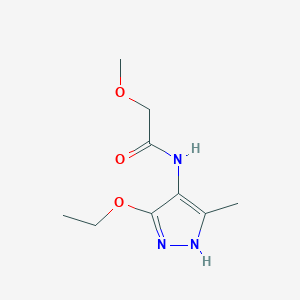
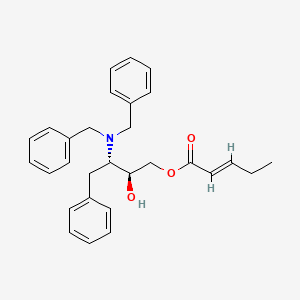
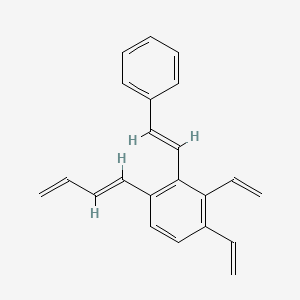
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
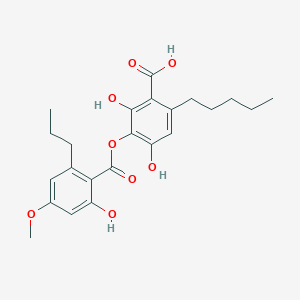

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
